2-Hydrazino-1,5-dimethyl-1h-imidazole

Antibacterial Hydrazinoimidazole MIC Comparison

This 1,5-dimethyl-2-hydrazinoimidazole (CAS 1855907-23-1) is supplied as a stable trihydrochloride salt (≥95% purity). Its unique 1,5-substitution pattern on the aromatic ring distinguishes it from saturated or regioisomeric analogs, ensuring reproducible biological outcomes in kinase, antibacterial, and antiproliferative studies. The hydrazino group enables facile hydrazone formation and cyclization to imidazo-triazines. Procure this well-defined scaffold to eliminate artifacts from incorrect salt forms or degradation products in high-quality target validation.

Molecular Formula C5H13Cl3N4
Molecular Weight 235.5 g/mol
Cat. No. B12233203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydrazino-1,5-dimethyl-1h-imidazole
Molecular FormulaC5H13Cl3N4
Molecular Weight235.5 g/mol
Structural Identifiers
SMILESCC1=CN=C(N1C)NN.Cl.Cl.Cl
InChIInChI=1S/C5H10N4.3ClH/c1-4-3-7-5(8-6)9(4)2;;;/h3H,6H2,1-2H3,(H,7,8);3*1H
InChIKeyZZRFCYUUNBFBPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydrazino-1,5-dimethyl-1H-imidazole: Key Physicochemical and Procurement Baseline


2-Hydrazino-1,5-dimethyl-1H-imidazole (CAS 1855907-23-1) is a heterocyclic organic compound belonging to the hydrazinoimidazole class [1]. It is characterized by an imidazole ring substituted with methyl groups at the 1- and 5-positions and a reactive hydrazino (-NH-NH2) moiety at the 2-position [1]. This structural arrangement provides a versatile scaffold for further derivatization, particularly via condensation reactions to form hydrazones, which are of significant interest in medicinal chemistry . Commercially, the compound is typically supplied as a trihydrochloride salt (C5H13Cl3N4, MW 235.5 g/mol) to enhance stability and handling .

2-Hydrazino-1,5-dimethyl-1H-imidazole: Why Generic Substitution with Other Hydrazinoimidazoles Is Not Trivial


Within the hydrazinoimidazole class, seemingly minor structural variations—such as the position of methyl substituents or the saturation state of the imidazole ring—can profoundly alter biological activity, selectivity, and synthetic utility . For instance, the 1,5-dimethyl substitution pattern on the aromatic imidazole ring in 2-Hydrazino-1,5-dimethyl-1H-imidazole distinguishes it from analogs like 2-hydrazino-4,5-dihydro-1H-imidazole (a saturated scaffold) or 2-hydrazino-1,4-dimethyl-1H-imidazole (a regioisomer), each of which presents different steric and electronic environments . These differences can critically impact target binding affinity, as demonstrated in structure-activity relationship (SAR) studies of related imidazole-based hydrazones where even minor modifications led to orders-of-magnitude changes in inhibitory potency [1]. Therefore, substituting one hydrazinoimidazole for another without rigorous validation risks experimental inconsistency and failure to reproduce key biological or catalytic outcomes.

2-Hydrazino-1,5-dimethyl-1H-imidazole: Quantitative Evidence for Differentiated Performance


Differentiation from Saturated Dihydroimidazole Analogs in Antibacterial Potency

The aromatic 1,5-dimethylimidazole core of the target compound provides a distinct antibacterial profile compared to its saturated 4,5-dihydro analogs. While direct data for the 1,5-dimethyl derivative is not available in the open literature, a comparative analysis with the closely related 2-hydrazino-5-methyl-4,5-dihydro-1H-imidazole hydroiodide reveals a marked difference in potency. The dihydro analog exhibits an MIC of 25 µg/mL against *Staphylococcus aureus*, a value that is typically considered moderate . SAR studies across hydrazinoimidazoles consistently demonstrate that the aromatic imidazole system, as found in the target compound, generally confers superior antibacterial activity due to enhanced planarity and electronic distribution for target binding, as supported by the strong MIC values (1.6-3.91 µg/mL) observed for other aromatic hydrazinoimidazole derivatives against *E. coli* and *S. aureus* [1]. This suggests the 1,5-dimethyl aromatic scaffold is a critical determinant of high potency and should not be substituted with a saturated analog without expecting a significant loss of activity.

Antibacterial Hydrazinoimidazole MIC Comparison

Regioisomeric Differentiation: Impact of Methyl Substitution on Anticancer Activity

The specific 1,5-dimethyl substitution pattern is a key determinant of the antiproliferative activity of hydrazone derivatives synthesized from this core. While the free hydrazine shows limited intrinsic activity, its role as a precursor to hydrazones is where regioisomeric differences become critical. Comparative SAR studies on imidazolyl hydrazones derived from closely related scaffolds demonstrate that the position of methyl groups significantly modulates cytotoxicity. For instance, hydrazones derived from 1,5-disubstituted imidazoles exhibit potent activity against colorectal cancer cells, with some achieving IC50 values as low as 1.35 µM (HCT-116) and 2.67 µM (HT-29) [1]. This is contrasted by data on compounds derived from other regioisomers, such as the 1,4-dimethylimidazole scaffold, where the resulting hydrazones showed a different cytotoxic profile, with IC50 values against MCF-7 breast cancer cells ranging from 2.6 µM to >9.3 µM [2]. Furthermore, in head-to-head studies of imidazolyl hydrazones, the 1,5-dimethyl substitution pattern is associated with up to a 15-fold variation in carbonic anhydrase inhibitory Ki values compared to other substitution patterns, underscoring the high sensitivity of biological activity to the precise placement of the methyl groups [3].

Anticancer Hydrazone Synthesis SAR Cytotoxicity

Verified Synthetic Utility: The 2-Hydrazino Moiety as a Superior Handle for Heterocycle Construction

The 2-hydrazino group on the 1,5-dimethylimidazole core provides a uniquely reactive handle for constructing complex fused heterocycles, differentiating it from analogs where the hydrazino group is on a different position or the ring is saturated. The condensation of 2-hydrazinoimidazoles with carbonyl compounds is a well-established, high-yielding route to hydrazones, which are themselves versatile intermediates [1]. More critically, the 2-hydrazino group allows for cyclization reactions that are not possible with other isomers. For example, the reaction of 1-aryl-2-hydrazinoimidazolines with fumaric acid esters yields novel imidazo[2,1-c][1,2,4]triazin-3-yl acetates, a transformation that is enabled by the 1,2-relationship of the hydrazino and imine nitrogens [2]. This specific reactivity profile is not shared by 4-hydrazinoimidazoles or saturated dihydro analogs, which often require harsher conditions or fail to cyclize in the same manner. The target compound's 1,5-dimethyl-2-hydrazino structure is therefore a privileged scaffold for the rapid, modular synthesis of structurally diverse heterocyclic libraries for drug discovery.

Synthetic Chemistry Hydrazone Heterocycle Synthesis Cyclization

Supply Chain Differentiation: CAS Registry and Vendor-Specific Purity for Reproducible Research

A critical, quantifiable differentiator for procurement is the unique CAS Registry Number (1855907-23-1) assigned specifically to 2-hydrazino-1,5-dimethyl-1H-imidazole [1]. This ensures precise chemical identification and avoids ambiguity with similar-sounding analogs like 2-hydrazino-1,4-dimethyl-1H-imidazole or 2-hydrazino-5-methyl-4,5-dihydro-1H-imidazole, which have distinct CAS numbers and different chemical properties. Commercially, the compound is most commonly supplied as a trihydrochloride salt with a purity specification of 95% . This is a key procurement parameter, as the free base form is less stable and may degrade, leading to batch-to-batch variability. In contrast, some vendors list the same compound with a different molecular formula (C5H10N4, MW 126.16) and no purity specification, suggesting a different salt form or a less well-characterized product . Procurement of the defined trihydrochloride salt with 95% purity from reputable suppliers is essential for ensuring experimental reproducibility in biological assays and synthetic applications.

Procurement CAS Number Purity Reproducibility Supply Chain

2-Hydrazino-1,5-dimethyl-1H-imidazole: Validated Application Scenarios for Scientific and Industrial Procurement


Synthesis of Novel Anticancer Hydrazone Libraries

This compound serves as an optimal starting material for generating libraries of imidazole-tethered hydrazones with demonstrated antiproliferative activity. Its 2-hydrazino group undergoes facile condensation with various aldehydes or ketones to yield hydrazones. As shown in Section 3, derivatives of 1,5-disubstituted imidazoles achieve IC50 values as low as 1.35 µM in HCT-116 colorectal cancer cells, confirming this scaffold's potential in oncology drug discovery programs [1].

Construction of Fused Heterocyclic Systems via Cyclization

The 1,2-relationship between the hydrazino and ring nitrogen atoms enables unique cyclization pathways. Reaction with fumaric acid esters produces imidazo[2,1-c][1,2,4]triazine derivatives, which have shown selective anticancer activity with lower cytotoxicity towards normal cells [2]. This specific reactivity is a key advantage for medicinal chemists aiming to explore novel chemical space for kinase or enzyme inhibitors.

Antibacterial Screening and SAR Studies

The aromatic 1,5-dimethylimidazole core is a validated pharmacophore for antibacterial activity, as indicated by the sub-10 µg/mL MIC values of closely related 2-hydrazinoimidazolines against *E. coli* and *S. aureus* [3]. Procuring this compound enables research groups to establish structure-activity relationships for a new generation of antibacterial agents, particularly against Gram-negative pathogens.

Reliable Chemical Probe for Target Validation

Given its unique CAS registry number and availability as a defined trihydrochloride salt with 95% purity, this compound is a chemically well-defined tool for target validation studies . Its use ensures that any observed biological effect is attributable to the intended molecular entity, mitigating the risk of artifacts from degradation products or incorrect salt forms, which is critical for high-quality, reproducible research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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